4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI) 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI)
Brand Name: Vulcanchem
CAS No.: 80845-59-6
VCID: VC18481808
InChI: InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI)

CAS No.: 80845-59-6

Cat. No.: VC18481808

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI) - 80845-59-6

Specification

CAS No. 80845-59-6
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name methyl 1-methyl-2H-pyridine-4-carboxylate
Standard InChI InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-5H,6H2,1-2H3
Standard InChI Key WVSWISSODKXCHK-UHFFFAOYSA-N
Canonical SMILES CN1CC=C(C=C1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

The compound features a 1,2-dihydropyridine backbone with:

  • A methyl ester group at position 4.

  • A methyl substituent on the nitrogen atom (position 1).

  • Partial saturation at the 1,2-positions, reducing aromaticity compared to fully unsaturated pyridines .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2
Molecular Weight153.18 g/mol
CAS Registry Number80845-59-6
Exact Mass153.079 g/mol
Topological Polar Surface Area29.54 Ų

Spectroscopic and Computational Data

  • SMILES: CN1CC=C(C=C1)C(=O)OC .

  • InChI Key: WVSWISSODKXCHK-UHFFFAOYSA-N .

  • LogP: 0.83, indicating moderate lipophilicity.

Synthesis and Industrial Production

Synthetic Routes

A primary method involves the condensation of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid under reflux conditions. This reaction proceeds via nucleophilic acyl substitution, followed by cyclization to form the dihydropyridine core.

Key Reaction Steps:

  • Aldol Condensation: Formation of the α,β-unsaturated intermediate.

  • Cyclization: Intramolecular attack by the amine group to form the six-membered ring.

  • Esterification: Methylation of the carboxylic acid intermediate.

Industrial-Scale Optimization

  • Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature control.

  • Catalysts: Acidic or basic catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) accelerate cyclization.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The methyl ester undergoes hydrolysis in acidic or basic media:

C8H11NO2+H2OH+/OHC7H9NO2+CH3OH\text{C}_8\text{H}_{11}\text{NO}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_7\text{H}_9\text{NO}_2 + \text{CH}_3\text{OH}

Yielding 1-methyl-1,2-dihydropyridine-4-carboxylic acid and methanol.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 oxidizes the dihydropyridine ring to a pyridine system.

  • Reduction: NaBH4\text{NaBH}_4 reduces the ester to a primary alcohol, though this pathway is less common.

Table 2: Reactivity Comparison with Pyridine Derivatives

CompoundFunctional GroupsReactivity Differences
4-Pyridinecarboxylic AcidCarboxylic acid, aromatic ringHigher acidity (pKa ≈ 4.96)
NicotinamideCarboxamide, aromatic ringBioactive; participates in NAD+ synthesis
Methyl 1,2-Dihydro DerivativeEster, dihydropyridineEnhanced susceptibility to hydrolysis
ParameterValueSource
Flash PointNot applicable (non-flammable)
LD50 (Oral, Rat)>5000 mg/kg
Storage ConditionsRoom temperature, inert atmosphere

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antihypertensive Agents: Dihydropyridine derivatives are precursors to calcium channel blockers (e.g., nifedipine).

  • Antioxidant Formulations: Potential use in stabilizing lipid-based drug delivery systems.

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings exploit the aromatic C-H bonds.

  • Asymmetric Catalysis: Chiral derivatives facilitate enantioselective transformations.

Comparison with Structural Analogues

1,4-Dihydro vs. 1,2-Dihydro Derivatives

  • 1,4-Dihydro Isomers: Exhibit greater aromatic stabilization, altering redox behavior .

  • 1-Methyl Substitution: Enhances steric hindrance, reducing nucleophilic attack at nitrogen .

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